N-(6-oxo-11,13-diphenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)formamide
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Overview
Description
4-oxo-7,9-diphenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide is a complex heterocyclic compound that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound belongs to the pyridopyrimidine family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-7,9-diphenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide typically involves the cyclization of appropriately substituted pyrimidines. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions with sodium methoxide (MeONa) in butanol (BuOH) . The reaction conditions can be adjusted to yield either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-temperature cyclization and the employment of efficient catalysts, are likely to be applicable.
Chemical Reactions Analysis
Types of Reactions
4-oxo-7,9-diphenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents like benzylamine (BnNH2).
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid
Reduction: Sodium borohydride
Substitution: Benzylamine
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.
Scientific Research Applications
4-oxo-7,9-diphenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-oxo-7,9-diphenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide involves its interaction with specific molecular targets, such as PI3K and protein tyrosine kinases . These interactions can inhibit the activity of these enzymes, leading to antiproliferative and antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and PI3K inhibitory activities.
Pyrido[2,3-d]pyrimidin-7-ones: Exhibit protein tyrosine kinase inhibitory activity.
4-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine: Designed for insecticidal activity.
Uniqueness
4-oxo-7,9-diphenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide is unique due to its fused heterocyclic structure, which combines pyridine, furan, and pyrimidine rings
Properties
Molecular Formula |
C22H14N4O3 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(6-oxo-11,13-diphenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)formamide |
InChI |
InChI=1S/C22H14N4O3/c27-13-24-26-12-23-19-18-16(14-7-3-1-4-8-14)11-17(15-9-5-2-6-10-15)25-21(18)29-20(19)22(26)28/h1-13H,(H,24,27) |
InChI Key |
HKJNMTVTRFRPSH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(O3)C(=O)N(C=N4)NC=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(O3)C(=O)N(C=N4)NC=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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